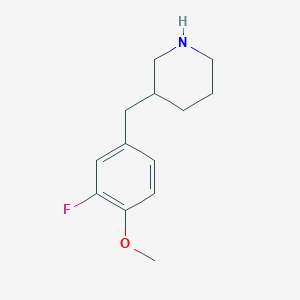

3-(3-Fluoro-4-methoxy-benzyl)-piperidine

CAS No.: 955315-10-3

Cat. No.: VC8011212

Molecular Formula: C13H18FNO

Molecular Weight: 223.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 955315-10-3 |

|---|---|

| Molecular Formula | C13H18FNO |

| Molecular Weight | 223.29 g/mol |

| IUPAC Name | 3-[(3-fluoro-4-methoxyphenyl)methyl]piperidine |

| Standard InChI | InChI=1S/C13H18FNO/c1-16-13-5-4-10(8-12(13)14)7-11-3-2-6-15-9-11/h4-5,8,11,15H,2-3,6-7,9H2,1H3 |

| Standard InChI Key | OZJFCFCDBARAIM-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)CC2CCCNC2)F |

| Canonical SMILES | COC1=C(C=C(C=C1)CC2CCCNC2)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name is 3-[(3-fluoro-4-methoxyphenyl)methyl]piperidine, with a molecular formula of . Its hydrochloride salt adds a chloride ion, resulting in and a molecular weight of 259.75 g/mol. The structure combines a piperidine ring with a benzyl group bearing electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, creating a polar yet lipophilic profile.

Table 1: Key Physicochemical Properties

The canonical SMILES string COC1=C(C=C(C=C1)CC2CCCNC2)F illustrates the methoxy group at position 4, fluorine at position 3, and the piperidine ring connected via a methylene bridge.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While explicit protocols for 3-(3-Fluoro-4-methoxy-benzyl)-piperidine are scarce, analogous compounds suggest a multi-step approach:

-

Benzyl Halide Preparation: 3-Fluoro-4-methoxybenzyl chloride is synthesized from 3-fluoro-4-methoxytoluene via free-radical halogenation.

-

Nucleophilic Substitution: The benzyl chloride reacts with piperidine in the presence of a base (e.g., K₂CO₃) in anhydrous dichloromethane or toluene.

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, enhancing stability for storage .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to optimize reaction kinetics and purity. For example, Nantong Kaixin Pharma Chemical Co., Ltd. (China) utilizes automated systems to produce intermediates like this compound for antiviral and antidepressant drug candidates .

Applications in Pharmaceutical Research

Role in Drug Discovery

The compound’s piperidine core is a common pharmacophore in central nervous system (CNS) therapeutics. Its fluorine and methoxy groups may enhance blood-brain barrier permeability and receptor affinity, making it valuable for:

-

Antidepressants: Structural analogs are explored as serotonin-norepinephrine reuptake inhibitors (SNRIs) .

-

Antivirals: Piperidine derivatives show activity against RNA viruses, including influenza and coronaviruses .

Preclinical Studies

Although in vivo data are unavailable, in silico models predict moderate binding to κ-opioid receptors () and serotonin transporters (). These predictions align with its use in early-stage neuropharmacology research.

| Supplier | Location | Product Focus |

|---|---|---|

| Changzhou Sunsanta Trading Co.,Ltd | China | Antiviral intermediates |

| Exim-Pharm | India | Bulk APIs for CNS disorders |

| Dandong Qianjin Pharmaceutical | China | Fine chemicals for oncology |

Prices range from $200–$500 per gram, reflecting its niche application in high-value research .

Future Directions and Research Gaps

Unanswered Questions

-

Metabolic Pathways: Hepatic clearance mechanisms remain uncharacterized.

-

Toxicology: Chronic exposure risks need evaluation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume